

Structure-Activity Relationship of Substituted Phenylimidazoles: A Comparative Guide

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Compound of Interest

Compound Name: 2-(3-nitrophenyl)-1H-imidazole

Cat. No.: B075898

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The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. When substituted with a phenyl group, the resulting phenylimidazole framework offers a versatile platform for developing therapeutic agents targeting a wide array of diseases. The nature and position of substituents on both the phenyl and imidazole moieties critically influence the compound's pharmacological profile. This guide provides a comparative overview of the structure-activity relationships (SAR) of substituted phenylimidazoles across anticancer, anti-inflammatory, and antifungal activities, supported by experimental data and detailed protocols.

Anticancer Activity

Phenylimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and proliferation.^[1] A notable target is the Smoothed (Smo) receptor in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.^{[2][3]} Other derivatives exhibit cytotoxic effects against a range of cancer cell lines.^{[4][5][6]}

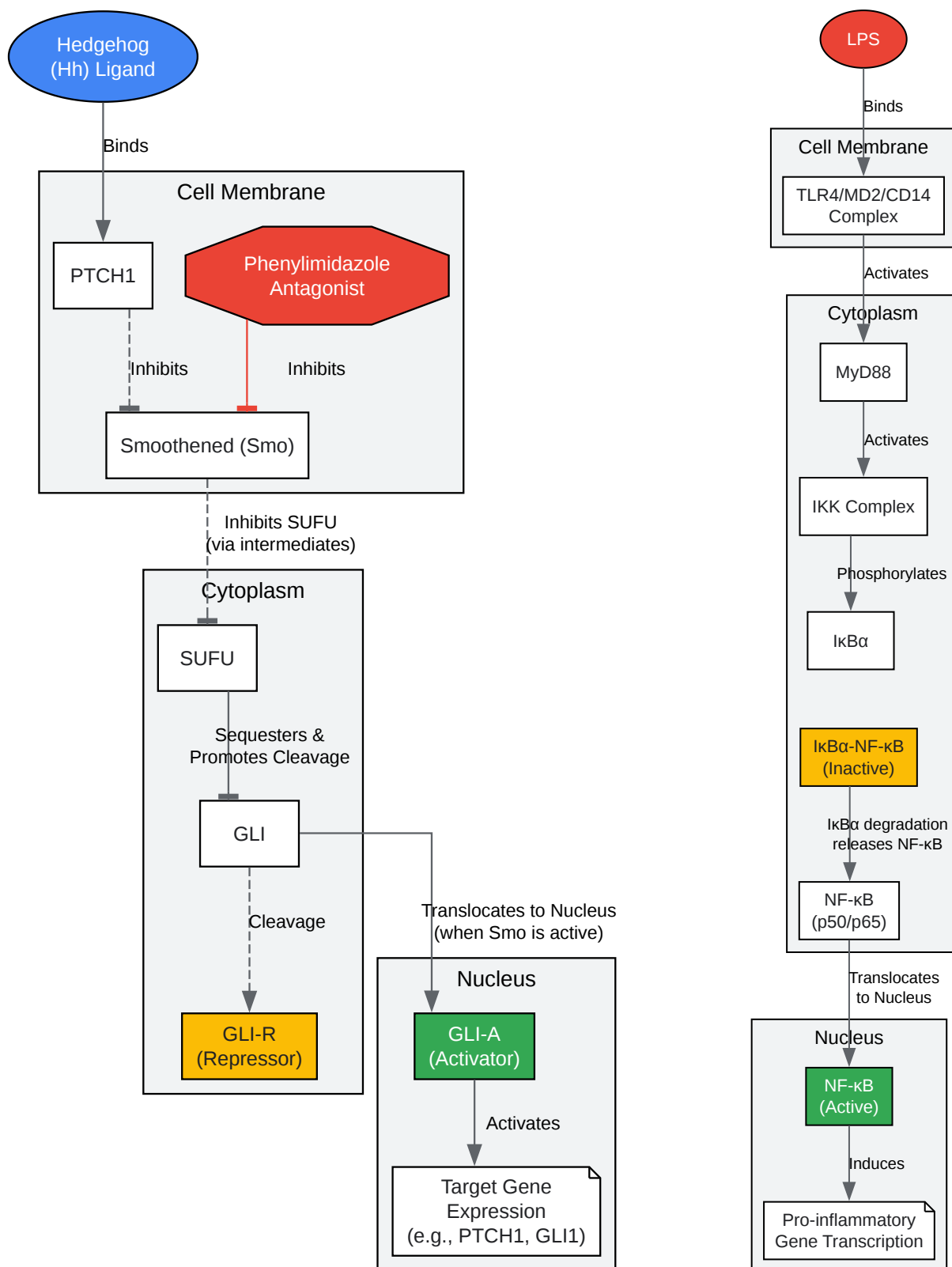
Quantitative Data: Anticancer Activity of Phenylimidazole Derivatives

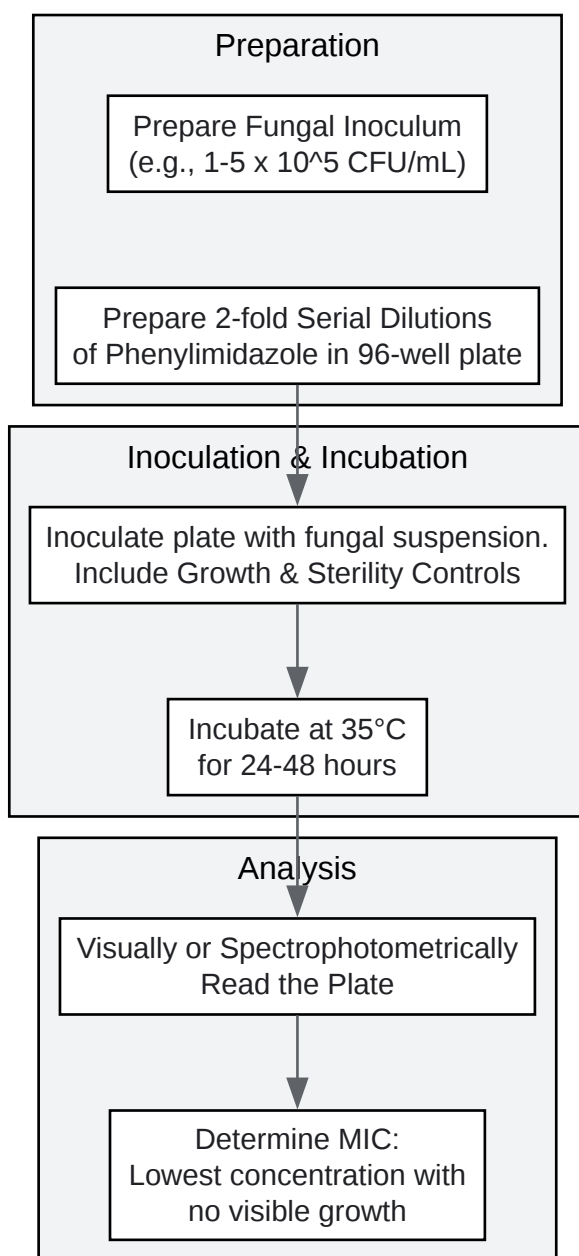
Compound ID/Series	Key Substitutions	Target/Cell Line	Activity (IC ₅₀)	Reference
Series 1	Varied phenyl and imidazole substitutions	Smoothened (Smo) Receptor	1.3 nM - >10 μ M	[2]
19	Optimized phenyl imidazole derivative	Smoothened (Smo) Receptor	Potent, selective, orally bioavailable	[2]
4f	N-phenylbenzamide with Fluorine on phenyl	A549 (Lung), HeLa (Cervical), MCF-7 (Breast)	7.5 μ M, 9.3 μ M, 8.9 μ M	[5]
4e	N-phenylbenzamide with Chlorine on phenyl	A549, HeLa, MCF-7	11.1 μ M, 10.2 μ M, 9.8 μ M	[6]
11b	Fused pyrrolo[1,2-e]imidazole	MCF-7, HepG2, A549	4.30 μ M, 5.53 μ M, 9.43 μ M	[4]
22	Benzimidazole sulfonamide with pyrazole	A549, HeLa, HepG2, MCF-7	0.15 μ M, 0.21 μ M, 0.33 μ M, 0.17 μ M	[7]

SAR Insights:

- For Smoothened antagonists, specific substitutions on the phenyl ring are crucial for potent inhibition.[2]
- In N-phenylbenzamide derivatives, electron-withdrawing groups like fluorine on the phenyl ring can enhance cytotoxic activity against various cancer cell lines.[5][6]
- Fused heterocyclic systems based on the 3-phenyl-2-thioxoimidazolidin-4-one scaffold have shown potent and selective anticancer activity.[4][8][9]

Visualization: Inhibition of Hedgehog Signaling Pathway





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References

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I) | Semantic Scholar [semanticscholar.org]
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